molecular formula C13H25NO3 B12861998 tert-Butyl (5-oxooctyl)carbamate

tert-Butyl (5-oxooctyl)carbamate

Cat. No.: B12861998
M. Wt: 243.34 g/mol
InChI Key: XWEBTQHVJMCSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-oxooctyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides stability and makes it a useful intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-oxooctyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an alcohol or amine to form the carbamate .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-oxooctyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: tert-Butyl (5-oxooctyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in multi-step organic syntheses .

Biology: In biological research, this compound is used to modify proteins and peptides, aiding in the study of protein functions and interactions.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials that require specific functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl (5-oxooctyl)carbamate involves the formation of a stable carbamate linkage. This linkage can protect amine groups from unwanted reactions during chemical synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the 5-oxooctyl group.

    Carboxybenzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl carbamate: Used in peptide synthesis, removed by amine bases.

Uniqueness: tert-Butyl (5-oxooctyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-(5-oxooctyl)carbamate

InChI

InChI=1S/C13H25NO3/c1-5-8-11(15)9-6-7-10-14-12(16)17-13(2,3)4/h5-10H2,1-4H3,(H,14,16)

InChI Key

XWEBTQHVJMCSAP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.